molecular formula C9H13NO2S B6201858 2-(3-methylphenyl)ethane-1-sulfonamide CAS No. 1565427-88-4

2-(3-methylphenyl)ethane-1-sulfonamide

Cat. No.: B6201858
CAS No.: 1565427-88-4
M. Wt: 199.3
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Description

2-(3-Methylphenyl)ethane-1-sulfonamide is a sulfonamide-based small molecule characterized by a phenyl ring substituted with a methyl group at the meta position, linked to an ethane sulfonamide backbone. These compounds are often utilized as intermediates in drug development due to their tunable electronic properties and ability to engage in hydrogen bonding via the sulfonamide group .

Properties

CAS No.

1565427-88-4

Molecular Formula

C9H13NO2S

Molecular Weight

199.3

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 2-(3-methylphenyl)ethane-1-sulfonamide can be achieved through several methods. One common synthetic route involves the reaction of 3-methylphenylacetic acid with sulfonamide reagents under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(3-Methylphenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Methylphenyl)ethane-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the activity of enzymes involved in folate synthesis, such as dihydropteroate synthase. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication . The compound may also interact with other molecular pathways depending on its specific structure and functional groups.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference ID
2-(3-Methylphenyl)ethane-1-sulfonamide 3-Methylphenyl C₉H₁₃NO₂S 199.27* Hypothesized enzyme modulation N/A
2-(2-Bromophenyl)ethane-1-sulfonamide 2-Bromophenyl C₈H₁₀BrNO₂S 264.14 Versatile scaffold for drug discovery
2-(3-Fluorophenoxy)ethane-1-sulfonamide 3-Fluorophenoxy C₈H₁₀FNO₃S 219.23 Potential CNS-targeting activity
1-(3-(Trifluoromethyl)phenyl)ethane-1-sulfonamide 3-Trifluoromethylphenyl C₉H₁₀F₃NO₂S 253.24 Enhanced lipophilicity for membrane penetration
3-Amino-1-(3-methylphenyl)pyrrolidin-2-one 3-Methylphenyl (pyrrolidinone core) C₁₁H₁₄N₂O 190.24 Heterocyclic analog with improved solubility
N-[3-methyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide Piperidine-phenyl hybrid C₂₄H₃₂N₂O 376.53 Complex pharmacophore for receptor binding

*Calculated based on analogous structures.

Key Observations:
  • Substituent Position and Polarity : The meta-methyl group in the target compound likely reduces polarity compared to ortho-bromo (higher molecular weight, steric hindrance) or para-trifluoromethyl (electron-withdrawing) analogs .
  • Biological Activity : Bromophenyl and trifluoromethyl derivatives are frequently used in kinase inhibitor design (e.g., PAIR2 in targets IRE1α’s RNase), suggesting that the methylphenyl variant may similarly modulate enzyme activity .
  • Solubility and Bioavailability: The pyrrolidinone analog () introduces a heterocyclic ring, enhancing aqueous solubility compared to the ethane sulfonamide backbone .

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